molecular formula C7H7NO2S B077337 N-Sulfinyl-p-anisidine CAS No. 13165-69-0

N-Sulfinyl-p-anisidine

Cat. No. B077337
CAS RN: 13165-69-0
M. Wt: 169.2 g/mol
InChI Key: HFPOUXUCWPUERC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Sulfinyl-p-anisidine involves a series of steps starting from p-nitroanisole. The reduction of p-nitroanisole to p-anisidine can be achieved through liquid-liquid phase transfer catalysis (PTC), utilizing aqueous inorganic sulfides or polysulfides. This method ensures high selectivity and yield under optimized phase transfer conditions (Yadav, Jadhav, & Sengupta, 2003). Additionally, direct asymmetric synthesis methods have been developed for N-Sulfinyl derivatives, providing pathways to protected amino ketones, a valuable class of chiral building blocks (Davis & Yang, 2003).

Molecular Structure Analysis

The molecular structure of N-Sulfinyl-p-anisidine derivatives is characterized by the presence of a sulfinyl group attached to the nitrogen atom of the anisidine moiety. This structural feature is crucial for the compound's reactivity and selectivity in chemical reactions. The sulfinyl group significantly influences the electronic properties of the molecule, thereby affecting its reactivity patterns.

Chemical Reactions and Properties

N-Sulfinyl-p-anisidine is involved in various chemical reactions, including cycloadditions and coupling reactions, due to its unique structure and electronic properties. For instance, it undergoes Diels-Alder reactions with high selectivity and yield, demonstrating its utility in synthesizing complex molecular architectures (Bartolome, Carreño, & Urbano, 1996).

Scientific Research Applications

  • Kinetics and Mechanism of Phase Transfer Catalysed Reduction : N-Sulfinyl-p-anisidine, as a derivative of p-anisidine, is involved in the reduction of nitroaromatics to amines, crucial in the dyestuff industry. This study focuses on the kinetics and mechanisms of liquid-liquid phase transfer catalysis, emphasizing the role of p-anisidine in biphasic reductions (Yadav, Jadhav, & Sengupta, 2003).

  • Liquid Phase Catalytic Hydrogenation : The catalytic hydrogenation of p-nitroanisole, a precursor of p-anisidine, highlights p-anisidine's role in producing dyes and pigments. This research discusses the optimal conditions for the hydrogenation process (Chen, 2007).

  • Physicochemical and Spectroscopic Characterization : This study explores the impact of biofield energy treatment on p-anisidine, focusing on its physicochemical and spectroscopic properties. It provides insights into the structural and thermal stability changes in p-anisidine (Trivedi et al., 2015).

  • Spectroscopic and Thermal Properties of Sulphonic Acids Doped Poly(o-anisidine) : Poly(o-anisidine), synthesized with sulphonic acids, shows potential as a humidity sensor. This study delves into the spectroscopic and thermal properties of this material, indicating its potential applications in sensor technology (Kulkarni & Viswanath, 2005).

  • Catalytic Determination of Iron with p-Anisidine : A method for determining iron levels using p-anisidine and N, N-dimethylaniline is explored. The study demonstrates the utility of p-anisidine in developing sensitive and efficient catalytic methods for metal ion detection (Kawashima, Kozuma, & Nakano, 1979).

Safety And Hazards

The safety data sheet for p-Anisidine indicates that it may cause cancer and damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-methoxy-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOUXUCWPUERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927309
Record name 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Sulfinyl-p-anisidine

CAS RN

13165-69-0
Record name N-Sulfinyl-p-anisidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Musser - 1970 - scholarsmine.mst.edu
… the excess thionyl chloride and benzene were then distilled off and the residue vacuum distilled to give 138.6 g (82%) of N-sulfinyl-panisidine (lb). bp 114-115 (3.3mm) [lit.2 940 (2mm)]. …
Number of citations: 4 scholarsmine.mst.edu

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